![molecular formula C18H17N3 B12544271 2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline CAS No. 847202-97-5](/img/structure/B12544271.png)
2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline typically involves the reaction of 2,4,6-trimethylquinoline with a diazonium salt derived from aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium intermediate. The subsequent coupling reaction between the diazonium salt and 2,4,6-trimethylquinoline yields the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
化学反应分析
Types of Reactions
2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the azo group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2,4,6-Trimethyl-3-[(E)-phenylamino]quinoline.
Substitution: 5-Bromo-2,4,6-trimethylquinoline.
科学研究应用
2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, with studies focusing on its mechanism of action and efficacy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electronic properties.
作用机制
The mechanism of action of 2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s electronic properties also make it suitable for use in electronic devices, where it can facilitate charge transfer processes.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylquinoline: Lacks the diazenyl group, making it less reactive in certain chemical reactions.
3-[(E)-Phenyldiazenyl]quinoline: Similar structure but without the trimethyl substitutions, affecting its electronic properties and reactivity.
Uniqueness
2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline stands out due to its combination of trimethyl and diazenyl groups, which confer unique electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various applications, from synthetic chemistry to materials science.
属性
CAS 编号 |
847202-97-5 |
|---|---|
分子式 |
C18H17N3 |
分子量 |
275.3 g/mol |
IUPAC 名称 |
phenyl-(2,4,6-trimethylquinolin-3-yl)diazene |
InChI |
InChI=1S/C18H17N3/c1-12-9-10-17-16(11-12)13(2)18(14(3)19-17)21-20-15-7-5-4-6-8-15/h4-11H,1-3H3 |
InChI 键 |
CIWPVKALKULJDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)N=NC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


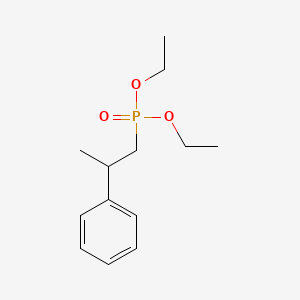
![4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12544197.png)

![Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B12544199.png)
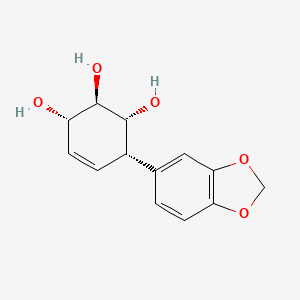
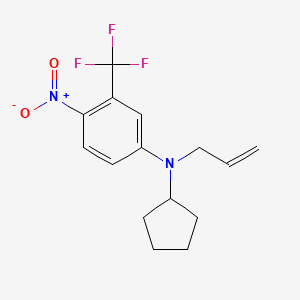
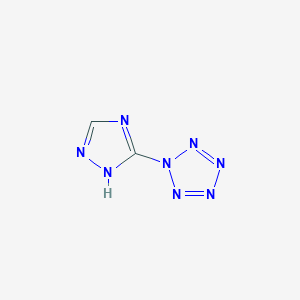

![1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide](/img/structure/B12544219.png)
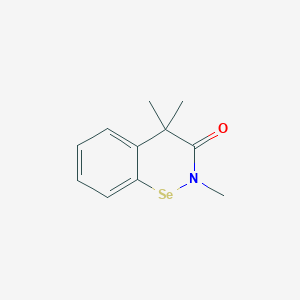
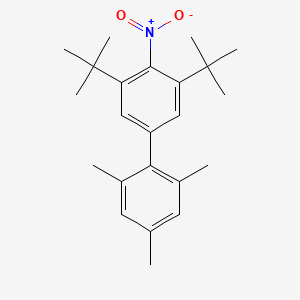
![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)
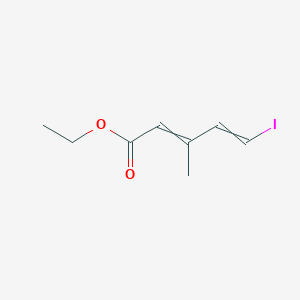
![N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide](/img/structure/B12544251.png)
